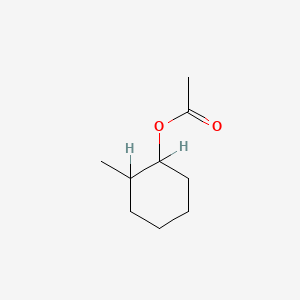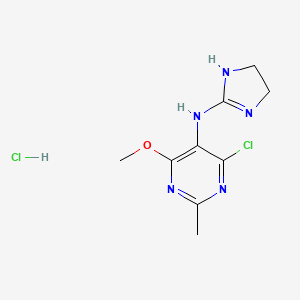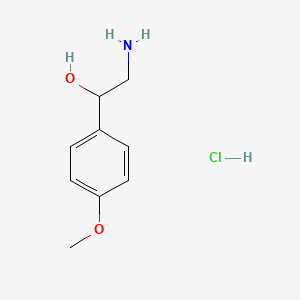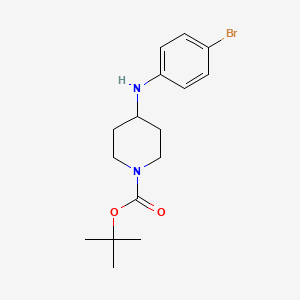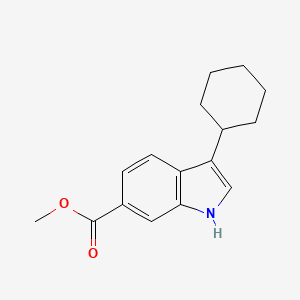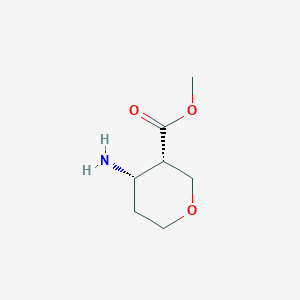
(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate
Descripción general
Descripción
“(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate” is a chemical compound with CAS No. 785776-21-8. It is used for pharmaceutical testing and is offered by various suppliers .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, and other characteristics. For this compound, the molecular weight is 159.18 . Other specific physical and chemical properties are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis of Chiral Building Blocks
The compound serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is particularly useful for constructing molecules with high optical purity, which is essential in the pharmaceutical industry for creating drugs with specific enantiomeric forms .
Development of Antiviral Agents
Researchers have explored the use of this compound in the development of antiviral agents. Its structure can be modified to interact with viral proteins, potentially inhibiting the replication of viruses .
Creation of Anti-Inflammatory Compounds
The compound’s framework is beneficial for designing anti-inflammatory agents. By functionalizing the tetrahydro-2H-pyran ring, chemists can develop new molecules that modulate inflammatory pathways .
Agricultural Chemical Research
In agriculture, this compound could be used to synthesize pesticides or herbicides. Its chemical structure allows for the addition of various functional groups that can target specific pests or weeds .
Material Science Applications
The compound has potential applications in material science, particularly in the synthesis of polymers or as an additive to improve the properties of materials. Its robust ring structure can impart durability and resistance to polymers .
Catalyst Design
This compound can also be used in the design of catalysts for chemical reactions. Its ability to form stable intermediates can enhance the efficiency and selectivity of catalytic processes .
Mecanismo De Acción
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely. For this compound, the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to take if medical advice is needed, how to keep the compound out of reach of children, and instructions for handling and storage .
Propiedades
IUPAC Name |
methyl (3S,4S)-4-aminooxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOQXPMPPTFRW-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1COCC[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478195 | |
| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
785776-21-8 | |
| Record name | Methyl (3S,4S)-4-aminooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



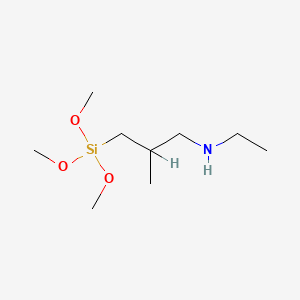



![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)


